

An In-depth Technical Guide to the Photophysical Properties of Solvent Red 135

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Compound of Interest

Compound Name: Solvent Red 135

Cat. No.: B034295

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Introduction

Solvent Red 135, also known by its Colour Index C.I. 564120 and CAS numbers 20749-68-2 and 71902-17-5, is a synthetic organic dye belonging to the aminoketone class.^[1] With the molecular formula $C_{18}H_6Cl_4N_2O$ and a molecular weight of 408.07 g/mol, it presents as a vibrant yellowish-red powder.^[2] While extensively utilized in the plastics and textile industries for its high heat resistance (up to 300-320°C) and excellent lightfastness, its detailed photophysical properties are not widely documented in publicly available scientific literature.^[3] ^[4] This guide provides a comprehensive overview of the known characteristics of **Solvent Red 135** and details the established experimental protocols for determining its key photophysical parameters.

General Properties of Solvent Red 135

Property	Value/Description
Chemical Name	8,9,10,11-tetrachloro-12H-phthaloperin-12-one
CAS Number	20749-68-2, 71902-17-5
Molecular Formula	C ₁₈ H ₆ Cl ₄ N ₂ O
Molecular Weight	408.07 g/mol
Appearance	Yellowish-red powder[1]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and acetone.[3]
Primary Applications	Coloring for plastics (e.g., polystyrene, ABS, PVC), polyester fibers, and industrial oils.[3]

Photophysical Properties: A Methodological Overview

Detailed quantitative photophysical data for **Solvent Red 135**, such as its absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime, are not readily available in the surveyed literature. However, the following sections describe the standard experimental protocols used to determine these crucial parameters for fluorescent dyes.

Experimental Protocols

Objective: To determine the absorption and emission maxima (λ_{max}) of **Solvent Red 135** in various solvents.

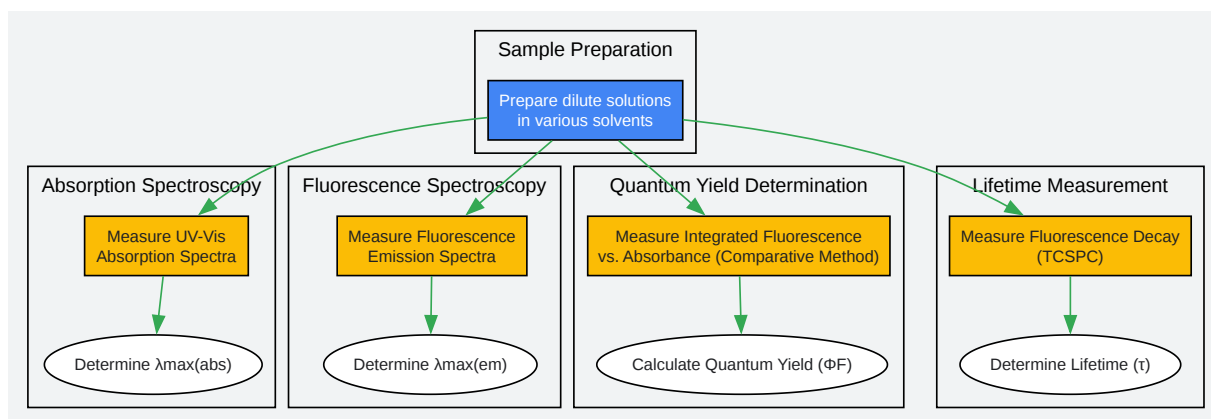
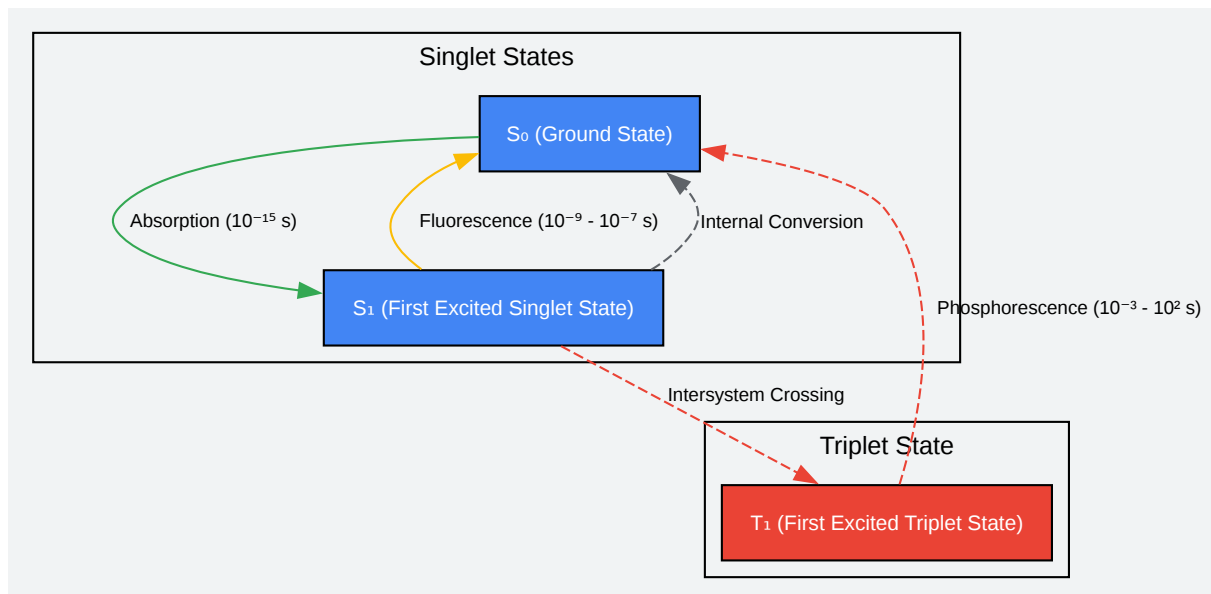
Methodology:

- **Instrumentation:** A UV-Visible spectrophotometer and a spectrofluorometer are required.
- **Sample Preparation:** Prepare dilute solutions of **Solvent Red 135** in a range of organic solvents of varying polarity (e.g., chloroform, toluene, ethanol). The concentration should be

low enough to ensure a linear relationship between absorbance and concentration (typically in the micromolar range).

- Absorption Measurement:
 - Record the absorption spectrum of each solution using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).
 - Use the pure solvent as a blank for baseline correction.
 - The wavelength at which the maximum absorbance is observed is the absorption maximum (λ_{abs}).
- Emission Measurement:
 - Excite the sample solutions at their respective absorption maxima using the spectrofluorometer.
 - Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
 - The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_{em}).

The relationship between absorption and emission can be visualized in a Jablonski diagram, which illustrates the electronic transitions that occur.



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